Lysine

Description

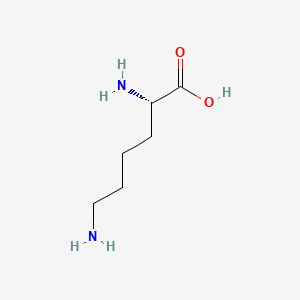

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKERNSBIXSRK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Record name | lysine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lysine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-18-1, Array | |

| Record name | Poly(L-lysine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023232 | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index], Solid, White crystals or crystalline powder; odourless | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in ethanol, ethyl ether, acetone, benzene, Insolulble in common neutral solvents, Very freely soluble in water., Water solubility: >100 g/100 g H20 at 25 °C, In water, 5.84X10+5 mg/L at 27 °C, 1000.0 mg/mL, Soluble in water, Slightly soluble (in ethanol) | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Lysine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

5.28X10+9 mm Hg at 25 °C /extrapolated/ | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from water, hexagonal plates from dilute alcohol, Colorless crystals | |

CAS No. |

56-87-1, 20166-34-1 | |

| Record name | L-Lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3Z4F929H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 °C, decomposes, 224.5 °C | |

| Record name | Lysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Lysine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Lysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000182 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Deep Dive into Microbial Lysine Biosynthesis: Pathways, Regulation, and Experimental Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential amino acid for animals, is synthesized de novo by a diverse array of microorganisms through two primary, evolutionarily distinct metabolic routes: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway. The absence of these pathways in humans makes their constituent enzymes prime targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of these core biosynthetic pathways, detailing their enzymatic steps, regulatory mechanisms, and the experimental methodologies used for their investigation.

The Diaminopimelate (DAP) Pathway: A Bacterial Hallmark

Predominantly found in bacteria and plants, the DAP pathway initiates from aspartate and culminates in the production of L-lysine. A key intermediate, meso-diaminopimelate (m-DAP), is not only a direct precursor to lysine but also a crucial component of the peptidoglycan cell wall in most Gram-negative bacteria, highlighting the pathway's dual importance for bacterial survival.[1][2] The DAP pathway exhibits several variations in its central steps, leading to the classification of four main sub-pathways.

Variants of the Diaminopimelate Pathway

The initial and final steps of the DAP pathway are conserved across its variants. The pathway begins with the phosphorylation of aspartate by Aspartate Kinase (AK) , followed by the reduction of the resulting β-aspartyl phosphate to aspartate semialdehyde by Aspartate-Semialdehyde Dehydrogenase (ASD) .[2] The pathway concludes with the decarboxylation of m-DAP to L-lysine by Diaminopimelate Decarboxylase (DapF/LysA) . The divergence lies in the conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP), which is formed from the condensation of aspartate semialdehyde and pyruvate, to m-DAP.

The four recognized variants are:

-

The Succinylase Pathway: This is the most common variant, found in most Gram-negative bacteria and many Gram-positive bacteria, including Escherichia coli.[3][4] It involves four enzymatic steps where THDP is first succinylated, followed by a transamination, desuccinylation, and finally epimerization to yield m-DAP.

-

The Acetylase Pathway: Utilized by certain Bacillus species, this pathway is analogous to the succinylase pathway but employs acetylated intermediates instead of succinylated ones.[5]

-

The Dehydrogenase Pathway: This is a more direct route where m-Diaminopimelate Dehydrogenase (Ddh) catalyzes the direct conversion of THDP to m-DAP. This pathway is found in some bacteria, including Corynebacterium glutamicum, which notably possesses both the dehydrogenase and succinylase pathways.

-

The Aminotransferase Pathway (DapL Pathway): This recently discovered pathway utilizes a single enzyme, L,L-Diaminopimelate Aminotransferase (DapL) , to directly convert THDP to L,L-diaminopimelate, which is then epimerized to m-DAP.[6] This pathway has been identified in various bacteria and plants.[6]

Diagram of the Diaminopimelate (DAP) Pathway Variants

The α-Aminoadipate (AAA) Pathway: A Fungal Specialty

Unique to fungi, some archaea, and euglenids, the AAA pathway represents a completely different evolutionary solution to this compound biosynthesis.[1][7] This pathway is part of the glutamate family of amino acid synthesis and begins with the condensation of acetyl-CoA and α-ketoglutarate. The absence of this pathway in bacteria makes it an attractive target for the development of specific antifungal drugs.

The key steps of the AAA pathway are:

-

Homocitrate Synthase (HCS): Catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. This is a key regulatory point in the pathway.

-

Homoaconitase (HACN): Isomerizes homocitrate to homoisocitrate via cis-homoaconitate. In some fungi, this step may require the concerted action of two enzymes.[8]

-

Homoisocitrate Dehydrogenase (HIDH): Catalyzes the oxidative decarboxylation of homoisocitrate to α-ketoadipate.

-

Aminoadipate Aminotransferase: Converts α-ketoadipate to α-aminoadipate (AAA).

-

α-Aminoadipate Reductase (AAR): A complex enzymatic step that reduces AAA to α-aminoadipate semialdehyde. This step often requires post-translational modification by a phosphopantetheinyl transferase.[9][10]

-

Saccharopine Dehydrogenase (glutamate-forming): Catalyzes the reductive condensation of α-aminoadipate semialdehyde with glutamate to form saccharopine.

-

Saccharopine Dehydrogenase (this compound-forming): The final step, which cleaves saccharopine to yield L-lysine and α-ketoglutarate.

Diagram of the α-Aminoadipate (AAA) Pathway

This compound Biosynthesis in Archaea

The distribution of this compound biosynthesis pathways in Archaea is diverse. Methanogenic archaea have been shown to utilize the DAP pathway for the synthesis of α-lysine.[11] Specifically, genomic analyses suggest the presence of the aminotransferase subpathway of the DAP pathway in methanogens.[12] In contrast, some hyperthermophilic archaea employ a variant of the AAA pathway, known as the LysW-mediated AAA pathway, for this compound synthesis.[12][13] Interestingly, some haloarchaea appear to utilize the DAP pathway.[13] The study of this compound biosynthesis in archaea is an active area of research, with evidence suggesting a complex evolutionary history of these pathways within this domain.

Regulation of this compound Biosynthesis

To maintain cellular homeostasis, this compound biosynthesis is tightly regulated at both the enzymatic and genetic levels.

Allosteric Regulation

A primary mechanism of regulation is feedback inhibition, where the final product, L-lysine, allosterically inhibits the activity of the first enzyme in the pathway.

-

DAP Pathway: In many bacteria, Aspartate Kinase (AK) is the key regulatory enzyme. For instance, in E. coli, there are three AK isozymes, with LysC being specifically inhibited by this compound.[3] The binding of this compound to a regulatory domain on the enzyme induces a conformational change that reduces its catalytic activity.[14]

-

AAA Pathway: In fungi, Homocitrate Synthase (HCS) is subject to feedback inhibition by this compound. This regulation controls the entry of substrates into the pathway.

Genetic Regulation

Gene expression is also modulated in response to this compound availability.

-

The LYS Element (Riboswitch): In many bacteria, the expression of genes involved in this compound biosynthesis and transport is controlled by a this compound-sensing riboswitch, also known as the LYS element or L box, located in the 5' untranslated region of the corresponding mRNAs.[1][2][3][4][15] When this compound concentrations are high, it binds to the riboswitch, inducing a conformational change in the mRNA that typically leads to premature transcription termination or inhibition of translation initiation.[15] The this compound riboswitch binds L-lysine with high specificity and an apparent dissociation constant (KD) of approximately 1 µM.[16]

-

Transcriptional Regulation in Fungi: In Saccharomyces cerevisiae, the transcription of several this compound biosynthesis genes is activated by the protein product of the LYS14 gene.[16][17][18] This activation is dependent on the presence of an intermediate of the pathway, α-aminoadipate semialdehyde, which acts as an inducer.[16][17] this compound appears to antagonize this activation, possibly by limiting the availability of the inducer.[17]

Quantitative Data on this compound Biosynthesis Enzymes

The following tables summarize available kinetic data for key enzymes in the DAP and AAA pathways from various microorganisms.

Table 1: Kinetic Parameters of Key Enzymes in the Diaminopimelate (DAP) Pathway

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Diaminopimelate Decarboxylase (DAPDC) | Cyanothece sp. ATCC 51142 | meso-DAP | 1.20 ± 0.17 | 1.68 | 1.40 x 103 |

| Vibrio cholerae | meso-DAP | 1.9 | 22 | - | |

| N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) | Haemophilus influenzae | N-succinyl-L,L-DAP | 1.3 | 200 | - |

| Haemophilus influenzae (H67A mutant) | N-succinyl-L,L-DAP | 1.4 ± 0.2 | 1.5 ± 0.5 | - | |

| Dihydrodipicolinate Reductase (DHDPR) | Thermotoga maritima | DHDP | - | - | - |

| Staphylococcus aureus (MRSA) | NADPH | 0.012 | - | - | |

| Staphylococcus aureus (MRSA) | NADH | 0.026 | - | - | |

| L,L-Diaminopimelate Aminotransferase (DapL) | Multiple Orthologs | L,L-DAP / 2-oxoglutarate | 0.1 - 4.0 | - | - |

Data compiled from various sources.[6][19]

Table 2: Kinetic Parameters of Key Enzymes in the α-Aminoadipate (AAA) Pathway

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Homoisocitrate Dehydrogenase (HIcDH) | Saccharomyces cerevisiae | Homoisocitrate | 0.01 | - | - |

| Saccharomyces cerevisiae | NAD | 0.33 | - | - | |

| Saccharopine Dehydrogenase (this compound-forming) | Saccharomyces cerevisiae | Saccharopine | 1.7 | - | - |

| Saccharomyces cerevisiae | NAD | 0.1 | - | - | |

| Saccharomyces cerevisiae | This compound | 2 | - | - | |

| Saccharomyces cerevisiae | α-Ketoglutarate | 0.55 | - | - | |

| Saccharomyces cerevisiae | NADH | 0.089 | - | - | |

| Saccharopine Reductase (glutamate-forming) | Saccharomyces cerevisiae | - | - | - | - |

| Homoaconitase (HACN) | Thermus thermophilus | cis-homoaconitate | 0.0082 ± 0.0002 | 1.3 ± 0.2 | - |

| α-Aminoadipate Aminotransferase | Yeast | α-oxoadipate | 14 | - | - |

| Yeast | aminoadipate | 20 | - | - | |

| α-Aminoadipate Reductase (AAR) | Saccharomyces cerevisiae (PCP fragment) | CoASH | 0.001 | 0.05 | - |

Data compiled from various sources.[9][17][18][20][21][22]

Experimental Protocols for Studying this compound Biosynthesis

A variety of experimental techniques are employed to elucidate the function and regulation of this compound biosynthesis pathways.

Enzyme Assays

Characterizing the kinetic properties of individual enzymes is fundamental to understanding pathway flux.

Protocol: Coupled Spectrophotometric Assay for Diaminopimelate Decarboxylase (DAPDC)

This assay couples the production of this compound by DAPDC to the oxidation of NADH by saccharopine dehydrogenase (SDH).

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Tris buffer (e.g., 200 mM, pH 8.0)

-

α-ketoglutarate (e.g., 25 mM)

-

NADH (e.g., 0.16 mM)

-

Pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM)

-

Saccharopine dehydrogenase (SDH) (e.g., 2.5 µM)

-

Varying concentrations of the substrate, meso-diaminopimelate (DAP) (e.g., 0.25–40 mM).

-

-

Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 10 minutes) to allow for temperature equilibration and any pre-reactions to complete.

-

Initiation: Initiate the reaction by adding a known concentration of purified DAPDC enzyme.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of this compound production by DAPDC.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. By performing the assay at various substrate concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined.

Diagram of the Coupled DAPDC Enzyme Assay

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

General Protocol for 13C-MFA:

-

Cell Culture with Labeled Substrate: Cultivate the microorganism of interest in a defined medium containing a 13C-labeled carbon source (e.g., [1-13C]glucose or [U-13C]glucose).

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., by using cold methanol) and extract intracellular metabolites.

-

Analysis of Labeling Patterns: Analyze the mass isotopomer distribution of key metabolites (often proteinogenic amino acids after hydrolysis) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Computational Modeling: Use specialized software to fit the experimentally determined labeling patterns and extracellular flux rates (e.g., substrate uptake and product secretion rates) to a metabolic model of the organism's central carbon metabolism. This allows for the calculation of intracellular flux distribution.

Diagram of the 13C-MFA Workflow

References

- 1. The evolutionary history of this compound biosynthesis pathways within eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of this compound biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Global landscape of this compound acylomes in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound biosynthesis in Saccharomyces cerevisiae: mechanism of alpha-aminoadipate reductase (Lys2) involves posttranslational phosphopantetheinylation by Lys5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Posttranslational Activation of the LYS2-Encoded α-Aminoadipate Reductase for Biosynthesis of this compound and Site-Directed Mutational Analysis of Conserved Amino Acid Residues in the Activation Domain of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-2,3-Aminomutase and β-Lysine Acetyltransferase Genes of Methanogenic Archaea Are Salt Induced and Are Essential for the Biosynthesis of Nɛ-Acetyl-β-Lysine and Growth at High Salinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Dissecting the Arginine and this compound Biosynthetic Pathways and Their Relationship in Haloarchaeon Natrinema gari J7-2 via Endogenous CRISPR-Cas System-Based Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Control of enzyme synthesis in the this compound biosynthetic pathway of Saccharomyces cerevisiae. Evidence for a regulatory role of gene LYS14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repression of the genes for this compound biosynthesis in Saccharomyces cerevisiae is caused by limitation of Lys14-dependent transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Control of enzyme synthesis in the this compound biosynthetic pathway of Saccharomyces cerevisiae. Evidence for a regulatory role of gene LYS14. | Semantic Scholar [semanticscholar.org]

- 19. rsc.org [rsc.org]

- 20. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Post-translational Modifications of Lysine Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of post-translational modifications (PTMs) on lysine residues, their profound impact on cellular function, and the methodologies employed for their investigation. This compound, with its versatile ε-amino group, is a hub for a multitude of covalent modifications that dynamically regulate protein activity, localization, and interactions, thereby influencing a vast array of biological processes. Dysregulation of these modifications is frequently implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them critical targets for therapeutic intervention.

Core Concepts of this compound Post-Translational Modifications

Post-translational modifications of this compound residues are enzymatic or non-enzymatic chemical alterations that occur after a protein is synthesized. These modifications dramatically expand the functional capacity of the proteome beyond the 20 canonical amino acids. The primary this compound PTMs include acetylation, methylation, ubiquitination, and succinylation, each with distinct roles in cellular regulation.

The regulation of these modifications is orchestrated by a trio of protein families:

-

"Writers" : Enzymes that catalyze the addition of a specific modification to a this compound residue. Examples include this compound acetyltransferases (KATs), this compound methyltransferases (KMTs), and ubiquitin ligases.

-

"Erasers" : Enzymes that remove these modifications, ensuring their reversibility and dynamic nature. Examples include this compound deacetylases (KDACs or HDACs), this compound demethylases (KDMs), and deubiquitinating enzymes (DUBs).

-

"Readers" : Proteins that contain specialized domains capable of recognizing and binding to specific modified this compound residues, thereby translating the modification into a functional cellular outcome. Bromodomains, for instance, recognize acetylated lysines, while chromodomains bind to methylated lysines.

Key this compound Post-Translational Modifications

This compound Acetylation

This compound acetylation involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a this compound residue, neutralizing its positive charge.[1] This modification is pivotal in regulating chromatin structure and gene expression. Histone acetylation, catalyzed by histone acetyltransferases (HATs), leads to a more relaxed chromatin conformation, facilitating transcription factor access and gene activation.[2][3] Conversely, histone deacetylases (HDACs) remove acetyl groups, leading to chromatin compaction and transcriptional repression.[1] Beyond histones, a vast number of non-histone proteins are also acetylated, influencing their stability, enzymatic activity, and protein-protein interactions.[4]

This compound Methylation

This compound methylation involves the addition of one, two, or three methyl groups from S-adenosyl methionine (SAM) to a this compound residue. Unlike acetylation, methylation does not alter the charge of the this compound residue.[5] The degree of methylation (mono-, di-, or tri-methylation) dictates the functional outcome.[6] Histone this compound methylation can be associated with both transcriptional activation and repression, depending on the specific this compound residue and the methylation state.[7] For example, trimethylation of histone H3 at this compound 4 (H3K4me3) is a hallmark of active gene promoters, while trimethylation of H3K27 (H3K27me3) is associated with gene silencing.[6]

This compound Ubiquitination

Ubiquitination is the process of attaching a 76-amino acid protein, ubiquitin, to a this compound residue. This process is mediated by a cascade of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase.[8][9] The fate of the ubiquitinated protein depends on the nature of the ubiquitin chain. Polyubiquitination, typically through this compound 48 (K48) linkages, targets proteins for degradation by the 26S proteasome.[8] In contrast, monoubiquitination or polyubiquitination through other this compound residues (e.g., K63) can regulate protein localization, activity, and signal transduction.[10]

This compound Succinylation

This compound succinylation is the addition of a succinyl group from succinyl-CoA to a this compound residue. This modification introduces a larger and negatively charged moiety compared to acetylation, leading to a more significant change in the protein's physicochemical properties.[11] Succinylation has been shown to be widespread and is involved in regulating various metabolic pathways.[11] There is also evidence of crosstalk between succinylation and other acyl modifications like acetylation, suggesting a competitive and coordinated regulation of cellular processes.[11][12]

Quantitative Data on this compound PTMs

The advancement of mass spectrometry-based proteomics has enabled the large-scale identification and quantification of this compound PTMs. This has provided valuable insights into the prevalence and stoichiometry of these modifications.

| Modification Type | Number of Identified Sites (Human) | Key Regulated Processes | Representative Stoichiometry | References |

| Acetylation | >15,000 | Gene expression, metabolism, cell cycle | Generally low (<5%), but can be higher for specific sites (e.g., histones up to 30%) | [13][14][15] |

| Methylation | >550 (in a single study) | Chromatin organization, transcription, DNA damage response | Variable, with mono-methylation being more abundant than di- or tri-methylation | [5][16][17] |

| Ubiquitination | Widespread | Protein degradation, signal transduction, endocytosis | Highly dynamic and context-dependent | [7] |

| Succinylation | >1,000 (in mouse liver) | Metabolism, protein synthesis | Generally low | [11] |

Experimental Protocols

Mass Spectrometry-based Identification of this compound PTMs

Objective: To identify and quantify this compound PTMs in a complex protein sample.

Methodology:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease such as trypsin.[18][19] Trypsin cleaves C-terminal to arginine and this compound residues, but cleavage is blocked at a modified this compound, which can aid in identification.[12]

-

Enrichment of Modified Peptides: Due to the low stoichiometry of many PTMs, enrichment is often necessary. This is typically achieved using antibodies specific to the modification of interest (e.g., anti-acetylthis compound or anti-methylthis compound antibodies) coupled to beads for immunoprecipitation.[18][20]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptides are separated by liquid chromatography and then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to obtain sequence information (MS/MS or MS2 scan).[21]

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences and the specific sites of modification.[19] Specialized software can also be used to quantify the relative abundance of the modified peptides.[18]

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the genomic locations of specific histone this compound modifications.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to covalently cross-link proteins to DNA.[22][23]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-700 bp) using sonication or enzymatic digestion with micrococcal nuclease (MNase).[22][24]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27ac). The antibody-histone-DNA complexes are then captured using protein A/G-coated beads.[22][24]

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.[24]

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of the modification at specific gene loci or by next-generation sequencing (ChIP-Seq) for genome-wide mapping.[22][25]

Western Blotting

Objective: To detect and quantify the overall levels of a specific this compound modification on a target protein.

Methodology:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.[26]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[26]

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the modified protein of interest (e.g., anti-acetyl-p53).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[26]

-

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the modified protein.[26]

Signaling Pathways and Logical Relationships

Histone Acetylation and Transcriptional Activation

Histone acetylation is a key mechanism for activating gene transcription. The process involves the recruitment of histone acetyltransferases (HATs) to gene promoters by transcriptional activators. The subsequent acetylation of histone tails neutralizes their positive charge, weakening their interaction with DNA and leading to a more open chromatin structure. This accessible chromatin allows for the binding of the transcriptional machinery and initiation of gene expression.

Caption: Histone acetylation pathway leading to gene activation.

Ubiquitin-Proteasome System for Protein Degradation

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. The process begins with the activation of ubiquitin by an E1 enzyme, followed by its transfer to an E2 conjugating enzyme. An E3 ligase then recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a this compound residue on the substrate. The sequential addition of ubiquitin molecules forms a polyubiquitin chain, which acts as a degradation signal for the 26S proteasome.

Caption: The ubiquitin-proteasome pathway for protein degradation.

Experimental Workflow for ChIP-Seq

This workflow outlines the major steps involved in performing a Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) experiment to map the genome-wide locations of a specific histone modification.

Caption: A step-by-step workflow for ChIP-Seq experiments.

Conclusion

The study of this compound post-translational modifications is a dynamic and rapidly evolving field. The ability to qualitatively and quantitatively analyze these modifications has provided unprecedented insights into the complex regulatory networks that govern cellular function. For researchers and drug development professionals, understanding the enzymes that write, erase, and read these marks, as well as the signaling pathways they control, is paramount for identifying novel therapeutic targets and developing innovative treatment strategies for a wide range of human diseases. This guide serves as a foundational resource to navigate the intricate world of this compound PTMs and to apply this knowledge in a research and development setting.

References

- 1. cusabio.com [cusabio.com]

- 2. Histone Acetylation Is Associated with Transcription Activation [almerja.com]

- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 4. This compound acetylation: codified crosstalk with other posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emergent properties of the this compound methylome reveal regulatory roles via protein interactions and histone mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Examples of Crosstalk Between Post-translational Modifications | Cell Signaling Technology [cellsignal.com]

- 7. The Chemical Biology of Reversible this compound Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound‐63‐linked ubiquitination is required for endolysosomal degradation of class I molecules | The EMBO Journal [link.springer.com]

- 11. Frontiers | The metabolic-epigenetic interface: this compound succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Deep, Quantitative Coverage of the this compound Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomic Analysis of this compound Acetylation Sites in Rat Tissues Reveals Organ Specificity and Subcellular Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound acetylation stoichiometry and proteomics analyses reveal pathways regulated by sirtuin 1 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Quantitative analysis of global protein this compound methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of this compound post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bosterbio.com [bosterbio.com]

- 26. origene.com [origene.com]

Introduction: The Central Role of Lysine in Chromatin Regulation

References

- 1. Epigenetic Cross-Talk between DNA Methylation and Histone Modifications in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prominent role of histone this compound demethylases in cancer epigenetics and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric regulation of histone this compound methyltransferases: from context-specific regulation to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Comparative Analyses of H3K4 and H3K27 Trimethylations Between the Mouse Cerebrum and Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Systematic Analysis of Differential H3K27me3 and H3K4me3 Deposition in Callus and Seedling Reveals the Epigenetic Regulatory Mechanisms Involved in Callus Formation in Rice [frontiersin.org]

- 9. Histone Modifications and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. The Bromodomain: From Epigenome Reader to Druggable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound acetylation and the bromodomain: a new partnership for signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.mssm.edu [scholars.mssm.edu]

- 15. Acetyl-lysine Binding Site of Bromodomain-Containing Protein 4 (BRD4) Interacts with Diverse Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone this compound methyltransferases in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Histone modifying enzymes and cancer: going beyond histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Language of Histone Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cross talk between acetylation and methylation regulators reveals histone modifier expression patterns posing prognostic and therapeutic implications on patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Histone H3 this compound 4 acetylation and methylation dynamics define breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Systematic Analysis of Differential H3K27me3 and H3K4me3 Deposition in Callus and Seedling Reveals the Epigenetic Regulatory Mechanisms Involved in Callus Formation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Targeting histone this compound methylation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Innovation Insights: Small molecule Epigenetics inhibitors [researchandmarkets.com]

- 29. Small molecule epigenetic inhibitors targeted to histone this compound methyltransferases and demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. JCI - Epigenetic therapies targeting histone this compound methylation: complex mechanisms and clinical challenges [jci.org]

- 32. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 33. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. scilit.com [scilit.com]

- 35. chromosomedynamics.com [chromosomedynamics.com]

- 36. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]

- 37. A practical guide for analysis of histone post-translational modifications by mass spectrometry: Best practices and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. [PDF] Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis | Semantic Scholar [semanticscholar.org]

- 40. pure.ul.ie [pure.ul.ie]

- 41. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]

- 42. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysine Catabolism in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, an essential amino acid in mammals, plays a critical role beyond its function as a building block for proteins. Its catabolism is a vital process for maintaining homeostasis and providing intermediates for other metabolic pathways. The breakdown of this compound is also implicated in several metabolic disorders, making it a key area of investigation for therapeutic development. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, focusing on its catabolic pathways in mammals. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the biochemical reactions, quantitative data, experimental methodologies, and regulatory mechanisms governing this intricate metabolic network.

In mammals, this compound is primarily catabolized through two distinct pathways: the saccharopine pathway and the pipecolate pathway . The saccharopine pathway is the major route for this compound degradation in most tissues, particularly the liver and kidneys, while the pipecolate pathway is more prominent in the brain.[1] Both pathways converge at the level of α-aminoadipate-δ-semialdehyde, which is then further metabolized to acetyl-CoA, feeding into the tricarboxylic acid (TCA) cycle for energy production.[1]

This guide will delve into the enzymatic steps of each pathway, present available quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for key assays, and illustrate the intricate signaling and logical relationships using Graphviz diagrams.

The Saccharopine Pathway: The Major Catabolic Route

The saccharopine pathway is the predominant route for this compound degradation in most mammalian tissues.[1] This mitochondrial pathway involves a series of enzymatic reactions that convert this compound into α-aminoadipate, which is then further metabolized.

Enzymatic Steps of the Saccharopine Pathway

-

This compound-α-Ketoglutarate Reductase (LKR) : The first and rate-limiting step is the condensation of L-lysine with α-ketoglutarate to form saccharopine. This reaction is catalyzed by the enzyme this compound-α-ketoglutarate reductase (LKR), which is the LKR domain of the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS).[2][3] This step is irreversible in mammals.[4]

-

Saccharopine Dehydrogenase (SDH) : Saccharopine is then oxidatively cleaved by the saccharopine dehydrogenase (SDH) domain of the AASS enzyme to yield L-glutamate and α-aminoadipate-δ-semialdehyde.[3][5]

-

α-Aminoadipate Semialdehyde Dehydrogenase (AASDH) : The final step in the formation of α-aminoadipate is the NAD(P)+-dependent oxidation of α-aminoadipate-δ-semialdehyde, catalyzed by α-aminoadipate semialdehyde dehydrogenase (AASDH).[6][7]

The Pipecolate Pathway: A Key Route in the Brain

The pipecolate pathway is the primary route for this compound degradation in the adult mammalian brain.[1] This pathway involves both cytosolic and peroxisomal enzymes and is crucial for cerebral this compound homeostasis.

Enzymatic Steps of the Pipecolate Pathway

-

L-Amino Acid Oxidase/L-Lysine-α-Oxidase : The initial step is the α-deamination of L-lysine to form α-keto-ε-aminocaproate. This reaction is thought to be catalyzed by an L-amino acid oxidase or a specific L-lysine-α-oxidase.[8]

-

Spontaneous Cyclization : α-Keto-ε-aminocaproate spontaneously cyclizes to form the cyclic imine, Δ¹-piperideine-2-carboxylate (P2C).

-

Δ¹-Piperideine-2-Carboxylate Reductase : P2C is then reduced to L-pipecolate.

-

Pipecolate Oxidase (PIPOX) : L-pipecolate is oxidized by the peroxisomal enzyme pipecolate oxidase (PIPOX) to form Δ¹-piperideine-6-carboxylate (P6C).[9][10]

-

Spontaneous Hydrolysis : P6C is in equilibrium with its open-chain form, α-aminoadipate-δ-semialdehyde, which then enters the common pathway of this compound degradation.

Quantitative Data on this compound Catabolism

The following tables summarize key quantitative data for the enzymes involved in the saccharopine and pipecolate pathways in various mammalian species. This data is essential for comparative analysis and for building kinetic models of this compound metabolism.

Table 1: Enzyme Kinetics of the Saccharopine Pathway

| Enzyme | Species | Tissue | Substrate | K_m | V_max | Reference |

| This compound-α-Ketoglutarate Reductase (LKR) | Human | Liver | L-Lysine | 1.5 x 10⁻³ M | - | [11] |

| Human | Liver | α-Ketoglutarate | 1 x 10⁻³ M | - | [11] | |

| Human | Liver | NADPH | 8 x 10⁻⁵ M | - | [11] | |

| Rat | Liver | L-Lysine | - | - | [12][13] | |

| Saccharopine Dehydrogenase (SDH) | Human, Rat, Pig, Dog, Cat, Ox, Sheep | Liver | Saccharopine | - | 4-6 nmol/min/mg protein | [14] |

| Yeast | - | Saccharopine | - | - | [15][16] | |

| α-Aminoadipate Semialdehyde Dehydrogenase (AASDH) | Human | - | α-Aminoadipate-δ-semialdehyde | - | - | [17] |

Table 2: Metabolite Concentrations in this compound Catabolism

| Metabolite | Species | Tissue/Fluid | Concentration | Reference |

| L-Pipecolate | Mouse | Brain (cerebrum) | 4.3 µM | [1] |

| Mouse | Brain (cerebellum) | 9.0 µM | [1] | |

| Saccharopine | Mouse | Plasma (post-lysine injection) | 3-fold increase | [18] |

| α-Aminoadipate | Mouse | Plasma (post-lysine injection) | 24-fold increase | [18] |

| Pipecolic Acid | Mouse | Plasma (post-lysine injection) | 3.4-fold increase | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound catabolism. These protocols are intended to serve as a practical guide for researchers.

Protocol 1: Assay for this compound-α-Ketoglutarate Reductase (LKR) Activity

This spectrophotometric assay measures the activity of LKR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8

-

L-Lysine solution (100 mM)

-

α-Ketoglutarate solution (100 mM)

-

NADPH solution (10 mM)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing 800 µL of Assay Buffer, 50 µL of L-Lysine solution, and 50 µL of α-Ketoglutarate solution in a cuvette.

-

Add 50 µL of the tissue homogenate or enzyme preparation to the reaction mixture.

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of NADPH solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Workflow Diagram:

Protocol 2: Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes the simultaneous detection and quantification of this compound and its catabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Materials:

-

Plasma samples

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standards (e.g., ¹³C,¹⁵N-labeled this compound and metabolites)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 20 µL of plasma, add 60 µL of ice-cold ACN containing internal standards.

-

Vortex vigorously and centrifuge at high speed to precipitate proteins.

-

Collect the supernatant and dilute 1:10 with 0.1% formic acid in water.

-

-

LC Separation:

-

Inject the prepared sample onto a suitable C18 reverse-phase column.

-

Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

-

MS/MS Detection:

-

Perform mass spectrometric analysis using an electrospray ionization (ESI) source in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for this compound and its metabolites.

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

-

Workflow Diagram:

Protocol 3: In Vivo this compound Metabolic Flux Analysis using Stable Isotopes

This protocol outlines a method to study the in vivo kinetics of this compound metabolism using stable isotope tracers.[20][21][22][23]

Materials:

-

Live mammalian subject (e.g., rat, mouse)

-

Stable isotope-labeled L-lysine (e.g., [U-¹³C₆]-L-lysine)

-

Infusion pump

-

Blood collection supplies

-

LC-MS/MS or GC-MS for isotopic enrichment analysis

Procedure:

-

Tracer Infusion:

-

Administer a primed-constant infusion of the stable isotope-labeled this compound tracer intravenously.

-

-

Blood Sampling:

-

Collect blood samples at timed intervals during the infusion to measure the isotopic enrichment of this compound and its metabolites in plasma.

-

-

Sample Processing and Analysis:

-

Process plasma samples as described in Protocol 2.

-

Analyze the isotopic enrichment of this compound and its catabolites using mass spectrometry.

-

-

Kinetic Modeling:

-

Use compartmental modeling to calculate key kinetic parameters such as the rate of appearance (Ra) of this compound, its clearance rate, and the flux through the catabolic pathways.

-

Logical Relationship Diagram:

Regulation of this compound Catabolism

The catabolism of this compound is tightly regulated to maintain this compound homeostasis and respond to physiological needs. Glucagon has been shown to stimulate the induction of this compound-ketoglutarate reductase by 2-3-fold in both adult rat liver and brain tissues.[12][24] Dietary intake of this compound also influences the activity of LKR; high protein intake increases its activity, while a this compound-free diet significantly decreases it.[13]

Conclusion

This technical guide provides a detailed overview of the core aspects of this compound catabolism in mammals, focusing on the saccharopine and pipecolate pathways. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development. A thorough understanding of the intricacies of this compound metabolism is crucial for developing novel therapeutic strategies for a range of metabolic disorders. Further research is warranted to fully elucidate the regulatory networks governing these pathways and to identify novel drug targets.

References

- 1. This compound metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-aminoadipate delta-semialdehyde synthase mRNA knockdown reduces the this compound requirement of a mouse hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Saccharopine dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. L-aminoadipate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Identification of L-amino acid/L-lysine alpha-amino oxidase in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular cloning and expression of human L-pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental changes of L-lysine-ketoglutarate reductase in rat brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adaptive response of this compound and threonine degrading enzymes in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A kinetic study of saccharopine dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AASDH aminoadipate-semialdehyde dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Simultaneous detection of this compound metabolites by a single LC-MS/MS method: monitoring this compound degradation in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous detection of this compound metabolites by a single LC–MS/MS method: monitoring this compound degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 21. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of oxidative degradation of L-lysine in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of the lysine side chain amine group

An In-depth Technical Guide to the Chemical Properties of the Lysine Side Chain Amine Group

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties of the this compound Side Chain

The ε-amino group of the this compound side chain is a primary amine that imparts significant chemical reactivity to proteins. Its properties are fundamental to protein structure, function, and regulation.

pKa and Ionization State

The ε-amino group of a this compound residue is basic, with a typical pKa value around 10.5 in polypeptides.[1] This means that at physiological pH (around 7.4), the side chain is predominantly protonated and carries a positive charge (-NH3+). The high pKa renders the side chain less nucleophilic under these conditions.[1] However, the local microenvironment within a protein can significantly alter this pKa value. For instance, this compound residues buried in the hydrophobic interior of a protein can have their pKa values depressed to as low as 5.3.[2] Conversely, proximity to negatively charged residues can raise the pKa.[3][4] In specific enzyme active sites, environmental effects can lower the pKa, making the side chain more reactive.[1]

Table 1: pKa Values of this compound Side Chains in Different Environments

| Protein/Condition | Specific this compound Residue(s) | pKa Value | Reference |

| General Polypeptides | - | ~10.5 | [1] |

| Staphylococcal Nuclease (internal) | Engineered internal lysines | As low as 5.3 | [2] |

| apo Calmodulin | Multiple lysines | 10.7 - 11.2 | [3][4] |

| Ca2+-Calmodulin | Lys-75 | 9.29 | [5] |

| Ca2+-Calmodulin | Lys-77 | 10.23 | [5] |

| Pol λ lyase domain | K312 | 9.58 | [6] |

Nucleophilicity and Reactivity

The reactivity of the this compound side chain is primarily attributed to the nucleophilic nature of the unprotonated ε-amino group (-NH2).[7][8] This uncharged form is a potent nucleophile that can participate in a variety of chemical reactions.[7][8][9] The reactivity is pH-dependent, with increased reactivity observed at alkaline pH where the deprotonated form is more prevalent.[10]

Common reactions involving the this compound side chain include:

-

Acylation: Reaction with acylating agents like acetic anhydride.[8][11] This is the basis for post-translational modifications such as acetylation.

-

Schiff Base Formation: Reversible reaction with aldehydes and ketones to form an imine (Schiff base).[9][11] This is crucial for the catalytic mechanism of certain enzymes.

-

Alkylation: Reaction with alkyl halides.

-

Arylation: Reaction with reagents like fluorodinitrobenzene (FDNB).[11]

-

Cross-linking: Reaction with bifunctional reagents like glutaraldehyde and succinimidyl esters (e.g., DSS) to form covalent bonds between polypeptide chains or other molecules.[12][13][14]

The nucleophilicity of the this compound amine group makes it a key player in enzymatic reactions and a common target for chemical modifications in research and drug development.[1][7][15]

Post-Translational Modifications (PTMs) of the this compound Side Chain

The this compound side chain is one of the most frequently post-translationally modified residues in proteins.[16][17] These modifications are critical for regulating a vast array of cellular processes, including gene expression, signal transduction, and protein stability.[16][18]

Table 2: Common Post-Translational Modifications of this compound

| Modification | Description | Key Function(s) |

| Ubiquitination | Covalent attachment of one or more ubiquitin proteins. | Protein degradation, DNA repair, signal transduction.[19][20] |

| Acetylation | Addition of an acetyl group. | Regulation of gene expression (histones), protein stability.[17][18] |

| Methylation | Addition of one, two, or three methyl groups. | Regulation of gene expression (histones), protein-protein interactions.[18] |

| SUMOylation | Covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins. | Protein localization, transcriptional regulation.[17][18] |

| Succinylation | Addition of a succinyl group. | Regulation of metabolism.[16][21] |

| Malonylation | Addition of a malonyl group. | Metabolic regulation.[16][21] |

| Glutarylation | Addition of a glutaryl group. | Metabolic regulation.[16][22] |

| Crotonylation | Addition of a crotonyl group. | Gene transcription.[16][18] |

These reversible modifications are enzymatically controlled by "writer" enzymes that add the modification, "eraser" enzymes that remove it, and "reader" proteins that recognize and bind to the modified residue, translating the modification into a functional outcome.[18]

Experimental Protocols

Determination of this compound Side Chain pKa by NMR Spectroscopy

This protocol is based on the principle of monitoring the chemical shift of the side-chain nitrogen or carbon atoms as a function of pH.[3][4]

Methodology:

-

Protein Expression and Purification: Express the protein of interest in E. coli using uniformly 13C/15N-labeled media. Purify the protein to homogeneity.

-

Sample Preparation: Prepare a series of protein samples in buffers of varying pH values, typically ranging from pH 8 to 12.

-

NMR Data Acquisition: Acquire a series of two-dimensional 1H-15N HSQC (or 1H-13C HSQC) spectra at each pH value. These experiments correlate the proton chemical shifts with the directly bonded nitrogen (or carbon) chemical shifts.

-

Resonance Assignment: Assign the cross-peaks in the spectra to specific this compound residues. This can be facilitated by site-directed mutagenesis where individual this compound residues are replaced.[5]

-

Data Analysis: Plot the chemical shift of the side-chain 15Nζ (or 13Cε) nucleus for each this compound residue as a function of pH.

-

pKa Determination: Fit the resulting titration curves to the Henderson-Hasselbalch equation to determine the pKa value for each individual this compound residue.

Identification of this compound Post-Translational Modifications by Mass Spectrometry

This protocol outlines a typical "bottom-up" proteomics workflow for identifying PTMs on this compound residues.[23][24][25]

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues.

-

Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to unmodified this compound and arginine residues.[17]

-

-

Peptide Enrichment (Optional but Recommended):

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first stage of mass spectrometry (MS1) measures the mass-to-charge ratio of the intact peptides.

-

Select peptides of interest for fragmentation, and the second stage of mass spectrometry (MS2) measures the mass-to-charge ratio of the fragment ions.

-

-

Data Analysis:

-

Use a database search algorithm to match the experimental MS/MS spectra to theoretical spectra of peptides from a protein sequence database.

-

The mass shift corresponding to the specific PTM on a this compound residue will be identified in the search results, allowing for the precise localization of the modification.[23][26]

-

Visualizations

Signaling Pathway: The Ubiquitination Cascade

The ubiquitination of a substrate protein is a highly regulated process involving a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[27][28]

References

- 1. Amino Acids - this compound [biology.arizona.edu]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of the side chain pKa values of the this compound residues in calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR determination of this compound pKa values in the Pol lambda lyase domain: mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of this compound [employees.csbsju.edu]

- 12. Strategy for selective chemical cross-linking of tyrosine and this compound residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of the mechanical properties of this compound-containing peptide-based supramolecular hydrogels by chemical cross-linking - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Post-Translational Modifications [chomixbio.com]

- 17. This compound post-translational modifications and the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Chemical Biology of Reversible this compound Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. jpt.com [jpt.com]

- 22. Post-translational modification - Wikipedia [en.wikipedia.org]

- 23. Mass Spectrometry for this compound Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. portlandpress.com [portlandpress.com]

- 26. Mass Spectrometry for this compound Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Discovery of Lysine as an Essential Amino Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The classification of amino acids as "essential" and "non-essential" is a cornerstone of modern nutrition and biochemistry. This distinction, fundamental to our understanding of physiology and disease, was the result of meticulous and groundbreaking research conducted in the early 20th century. This technical guide provides an in-depth exploration of the pivotal experiments that led to the identification of lysine as an essential amino acid. It delves into the historical context, details the experimental methodologies employed, presents the quantitative data that provided irrefutable evidence, and explores the biochemical pathways that underscore this compound's indispensable role in mammalian physiology. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed account of this landmark discovery in nutritional science.